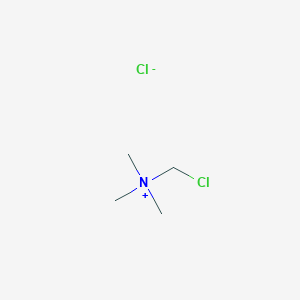

(Chloromethyl)-trimethylammonium chloride

Descripción general

Descripción

The chloromethyl group is a functional group in organic chemistry that has the chemical formula -CH2-Cl . This group is derived from the methyl group (which has the formula -CH3) by replacing one hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .

Synthesis Analysis

The synthesis of compounds with a chloromethyl group, such as “(Chloromethyl)-trimethylammonium chloride”, often involves the chloromethylation of aromatic compounds . This process is typically catalyzed by Lewis acids such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Molecular Structure Analysis

The molecular structure of compounds with a chloromethyl group, such as “(Chloromethyl)-trimethylammonium chloride”, can be represented by the formula CH3Cl . This indicates that the compound contains one carbon atom, three hydrogen atoms, and one chlorine atom .

Chemical Reactions Analysis

In chemical reactions, compounds with a chloromethyl group, such as “(Chloromethyl)-trimethylammonium chloride”, often act as alkylating agents . They are used in organic synthesis for introducing the methoxymethyl ether (MOM) protecting group .

Physical And Chemical Properties Analysis

Chloromethyl compounds, such as “(Chloromethyl)-trimethylammonium chloride”, are typically colorless and sweet-smelling . They are part of the haloalkanes group, which are known for being flammable gases .

Aplicaciones Científicas De Investigación

Plant Growth Regulation

(Chloromethyl)-trimethylammonium chloride has been studied extensively for its influence on plant growth. Research conducted by N. Tolbert in 1960 found that this compound, particularly its derivative (2-chloroethyl) trimethylammonium chloride, significantly impacts wheat growth. It was observed to cause a reduction in plant height while increasing stem diameter, suggesting its potential as a plant growth regulator. This effect was found to be antagonistic to the action of gibberellin, a hormone that promotes growth, indicating a complex interaction between these substances in plant development (Tolbert, 1960).

Effects on Plant Inflorescence

In another study by A. Nourai and G. Harris in 1983, the application of (2-chloroethyl)trimethylammonium chloride as a growth retardant in tomatoes showed effectiveness in reducing the abortion of flower buds under unfavorable growing conditions. This suggests its utility in enhancing reproductive success in certain plant species (Nourai & Harris, 1983).

Interaction with Gibberellic Acid in Strawberries

G. Guttridge in 1966 discovered that the application of this compound in strawberries shortened petioles and decreased growth, but when applied with gibberellic acid, it led to an increase in stem elongation. This synergistic effect indicates a complex relationship between (chloromethyl)-trimethylammonium chloride and other plant hormones, impacting strawberry cultivation (Guttridge, 1966).

Influence on Gibberellin Levels in Potatoes

In the context of potato cultivation, research by G. A. D. Bottini et al. in 1981 showed that (chloromethyl)-trimethylammonium chloride affected gibberellin levels, a class of growth hormones, in potato plants. This altered the process of tuberization, demonstrating the compound's potential role in managing potato growth and development (Bottini, Goleniowski, & Tizio, 1981).

Role in Flower Bud Development in Tomatoes

A. Nourai and G. Harris's research in 1983 also indicated that (2-chloroethyl)trimethylammonium chloride helped in reducing the abortion of flower buds in tomatoes, which is significant for agricultural practices, especially in challenging environmental conditions (Nourai & Harris, 1983).

Impact on Cytokinin Levels in Grapes

K. Skene in 1968 found that grapevines treated with (2-chloroethyl)trimethylammonium chloride exhibited higher levels of cytokinins, another class of plant growth hormones, in their sap. This discovery offers insight into the compound's potential role in influencing grapevine physiology and growth (Skene, 1968).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on chloromethyl compounds, such as “(Chloromethyl)-trimethylammonium chloride”, could involve finding more environmentally friendly methods for their synthesis . For example, using less toxic reactants in the chloromethylation process instead of hypertoxic chloromethyl ether (BCME) could make the process more sustainable .

Propiedades

IUPAC Name |

chloromethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLGBOEWZMSAL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543606 | |

| Record name | Chloro-N,N,N-trimethylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Chloromethyl)-trimethylammonium chloride | |

CAS RN |

21478-66-0 | |

| Record name | Chloro-N,N,N-trimethylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanedioic acid, [(acetylamino)methylene]-](/img/structure/B3049594.png)

![Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-](/img/structure/B3049599.png)

![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)

![Benzo[g]quinolin-4-amine](/img/structure/B3049606.png)